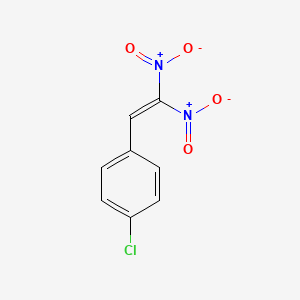
Benzene, 1-chloro-4-(2,2-dinitroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-dinitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- typically involves the nitration of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups enhances the reactivity of the chlorine atom towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, influenced by the existing substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases can be used under elevated temperatures.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Reduction: Formation of 1-chloro-4-(2,2-diaminoethenyl)benzene.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-2,4-dinitro-: Similar structure but with nitro groups at different positions.
Benzene, 1-chloro-4-(2,2-dicyanoethenyl)-: Contains cyano groups instead of nitro groups.
Uniqueness
Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is unique due to the specific positioning of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups makes it a versatile compound for various chemical transformations.
Propriétés
Numéro CAS |
109520-78-7 |
|---|---|
Formule moléculaire |
C8H5ClN2O4 |
Poids moléculaire |
228.59 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-3-1-6(2-4-7)5-8(10(12)13)11(14)15/h1-5H |
Clé InChI |
PSEADLBPRDTSMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C([N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


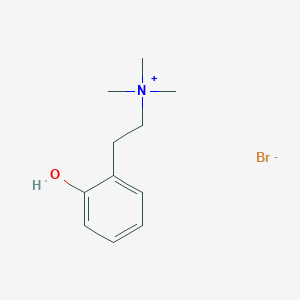
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)

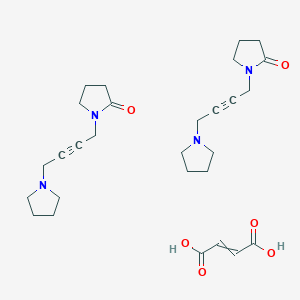
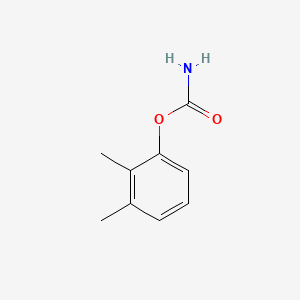

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)


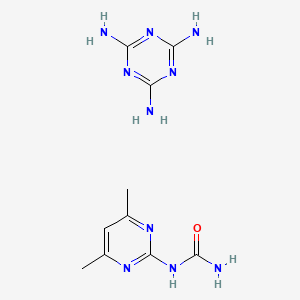
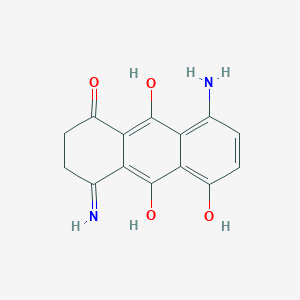

![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
